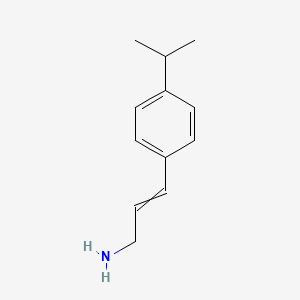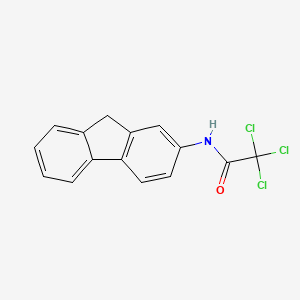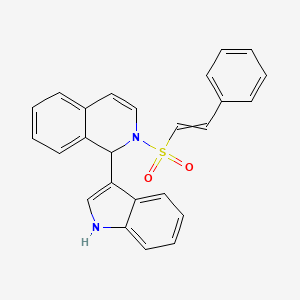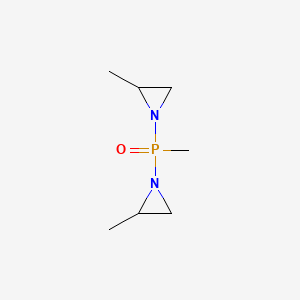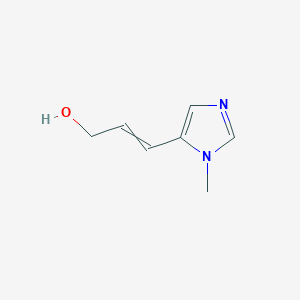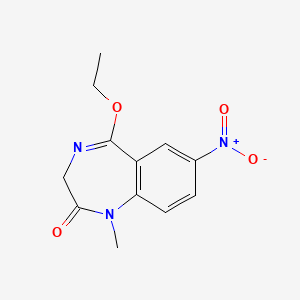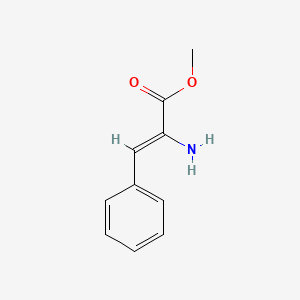![molecular formula C13H24O2 B13948123 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane CAS No. 33889-48-4](/img/structure/B13948123.png)
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce specific functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Applications De Recherche Scientifique
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows it to interact with enzymes or receptors in a unique manner, potentially leading to biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, which can result in various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
Propriétés
Numéro CAS |
33889-48-4 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
3,9-dimethyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15-13/h9-12H,5-8H2,1-4H3 |
Clé InChI |
MAAGZWWNQQUAPA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2(C1)OCC(O2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
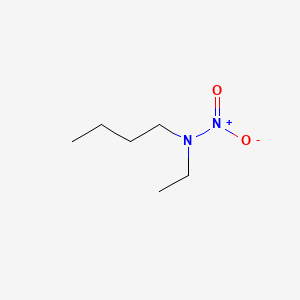
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
